(4-Methyloxan-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyloxan-4-yl)methanesulfonamide typically involves the reaction of 4-methyloxan-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methyloxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:
N-alkylation: Reaction with alkyl halides to form N-alkylated sulfonamides.
Oxidation: Oxidation of the sulfonamide group to form sulfonyl chlorides.
Substitution: Nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
N-alkylation: Typically involves alkyl halides and a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
N-alkylation: Produces N-alkylated sulfonamides.
Oxidation: Produces sulfonyl chlorides.
Substitution: Produces substituted sulfonamides.
Scientific Research Applications
(4-Methyloxan-4-yl)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyloxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyloxan-4-yl)methyl methanesulfonate
- (4-Methyloxan-4-yl)methanesulfonyl chloride
- (4-Methyloxan-4-yl)methanesulfinamide
Uniqueness
(4-Methyloxan-4-yl)methanesulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and development .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methyloxan-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3,(H2,8,9,10) |
InChI Key |
GOATXFYYWANBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.